![molecular formula C13H20N6O4 B12936652 N-(3-Aminopropyl)adenosine CAS No. 34436-52-7](/img/structure/B12936652.png)
N-(3-Aminopropyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)adenosine is a compound that combines the structural features of adenosine and a 3-aminopropyl group Adenosine is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)adenosine typically involves the reaction of adenosine with 3-aminopropylamine. This reaction can be catalyzed by various agents to facilitate the formation of the desired product. One common method involves the use of a fixed bed as a reaction vessel and a molecular sieve to catalyze the reaction between ammonia and acrylonitrile to prepare N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to direct catalytic hydrogenation to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous production processes that utilize fixed-bed reactors and molecular sieves. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Aminopropyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenosine moiety.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while substitution can introduce new functional groups to the adenosine structure .
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)adenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)adenosine involves its interaction with adenosine receptors, particularly A1 and A2 receptors. These receptors are involved in various physiological processes, including the regulation of heart rate and neurotransmission. By binding to these receptors, this compound can modulate their activity and influence cellular responses. The compound can induce potassium efflux and inhibit calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Similar Compounds:
Adenosine: The parent compound, involved in energy transfer and signal transduction.
3-Aminopropyltriethoxysilane: Used in surface functionalization and material synthesis.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Similar in structure but with different functional groups.
Uniqueness: This combination allows it to interact with adenosine receptors and modulate their activity, making it a valuable compound for research and therapeutic purposes .
Eigenschaften
34436-52-7 | |
Molekularformel |
C13H20N6O4 |
Molekulargewicht |
324.34 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-(3-aminopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c14-2-1-3-15-11-8-12(17-5-16-11)19(6-18-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,20-22H,1-4,14H2,(H,15,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
PQJLAZRZUFGWPG-QYVSTXNMSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCN |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.